
ZLY06: A Novel Dual PPARδ/γ Agonist for
Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZLY06

Cat. No.: B15541616 Get Quote
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Metabolic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZLY06 is a novel, orally active small molecule identified as a dual partial agonist of the

peroxisome proliferator-activated receptors δ (PPARδ) and γ (PPARγ). Developed through a

strategic cyclization of the PPARα/δ dual agonist GFT505, ZLY06 has demonstrated potential

in preclinical models for the management of metabolic syndrome. It has been shown to improve

glucose and lipid metabolism without the characteristic weight gain associated with full PPARγ

agonists. However, its development profile is marked by hepatotoxicity, a significant adverse

effect that has been mechanistically linked to the modulation of the AKT1/GSK3β/β-

catenin/CD36 signaling pathway. This document provides a comprehensive overview of the

discovery, synthesis, and biological activity of ZLY06, intended to serve as a technical guide for

researchers in the field of metabolic diseases and drug discovery.

Discovery and Rationale
ZLY06 was discovered as part of a research program aimed at identifying novel PPAR

modulators with an improved therapeutic window compared to existing compounds. The

starting point for its discovery was GFT505, a known PPARα/δ dual agonist. Through a

cyclization strategy, the chemical scaffold of GFT505 was modified to shift its activity profile,
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resulting in a compound with dual PPARδ and PPARγ partial agonism. This approach was

designed to harness the beneficial metabolic effects of both PPARδ (fatty acid oxidation) and

PPARγ (improved insulin sensitivity) activation while mitigating the adverse effects associated

with full PPARγ agonism, such as adipogenesis and fluid retention.

Synthesis of ZLY06
While the precise, step-by-step synthesis protocol for ZLY06 is detailed in the primary

literature, the overall strategy involves a cyclization reaction of a GFT505-like precursor. The

exact reagents, reaction conditions, and purification methods are crucial for obtaining the final

compound with high purity and yield. Researchers interested in synthesizing ZLY06 should

refer to the experimental section of the publication by Ren et al. in the European Journal of

Medicinal Chemistry for a detailed protocol. The Chemical Abstracts Service (CAS) number for

ZLY06 is 2834727-04-5.

Biological Activity and Quantitative Data
ZLY06 exhibits a distinct biological profile characterized by its dual partial agonism for PPARδ

and PPARγ. The following table summarizes the key in vitro activity of the compound.

Target Assay Type EC50 (nM)

PPARδ Agonist Activity 341

PPARγ Agonist Activity 237

Table 1: In Vitro Agonist Potency of ZLY06.

In preclinical in vivo models, ZLY06 has been shown to significantly improve parameters of

glucose and lipid metabolism. Studies in high-fat diet-fed/streptozotocin-induced (HF/STZ)

diabetic mice and genetically obese (ob/ob) mice have demonstrated its ability to:

Reduce blood glucose levels.

Improve insulin sensitivity.

Lower circulating lipid levels.
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A key advantage of ZLY06 observed in these studies is the lack of significant weight gain, a

common side effect of full PPARγ agonists.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of ZLY06 is its direct binding to and partial activation of

PPARδ and PPARγ nuclear receptors. This leads to the transcriptional regulation of genes

involved in glucose and lipid metabolism.

Hepatotoxicity and the AKT1/GSK3β/CD36 Signaling
Pathway
A critical aspect of the ZLY06 profile is its observed hepatotoxicity, characterized by hepatic

lipid accumulation and elevated liver enzymes. Mechanistic studies have elucidated a key

signaling pathway involved in this adverse effect.

ZLY06 p-AKT1 (Ser473)↓
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Increased
Expression Long-Chain Fatty Acid

Uptake↑
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Caption: ZLY06-induced hepatotoxicity signaling cascade.

ZLY06 inhibits the phosphorylation of AKT1 at serine 473. This de-phosphorylation leads to the

activation of glycogen synthase kinase 3β (GSK3β) and subsequent stabilization and nuclear

translocation of β-catenin. Activated β-catenin then upregulates the expression of the fatty acid

translocase CD36, which in turn increases the uptake of long-chain fatty acids into

hepatocytes, leading to lipid accumulation and hepatotoxicity.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of ZLY06 are

available in the peer-reviewed scientific literature. Below are generalized outlines for key

experimental workflows.
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General Workflow for In Vitro PPAR Agonist Assay
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Caption: Workflow for determining PPAR agonist activity.

General Workflow for In Vivo Efficacy Studies
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Caption: Workflow for in vivo efficacy studies.

Conclusion and Future Directions
ZLY06 represents an important chemical tool for the study of PPARδ and PPARγ biology. Its

ability to improve metabolic parameters in the absence of weight gain highlights the potential of

dual partial agonists. However, the associated hepatotoxicity underscores the challenges in
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developing safe and effective PPAR modulators. Future research could focus on structural

modifications of the ZLY06 scaffold to dissociate the beneficial metabolic effects from the

adverse hepatic effects. Further investigation into the downstream targets of the AKT1/GSK3β/

β-catenin pathway may also reveal novel strategies to mitigate the observed toxicity. For drug

development professionals, the story of ZLY06 serves as a case study in the complexities of

targeting nuclear receptors and the importance of thorough mechanistic toxicology studies.

To cite this document: BenchChem. [ZLY06: A Novel Dual PPARδ/γ Agonist for Metabolic
Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541616#discovery-and-synthesis-of-the-zly06-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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